ALDH3A1 Inhibitory Potency: Meta-Isomer Demonstrates 4.7-Fold Superior Activity Over Para-Isomer Analog
3-((3,4-Difluorophenoxy)methyl)benzaldehyde exhibits an IC50 of 450 nM against human ALDH3A1, representing a 4.7-fold increase in inhibitory potency compared to its para-substituted positional isomer 4-((3,4-difluorophenoxy)methyl)benzaldehyde, which shows an IC50 of 2100 nM under comparable assay conditions [1][2]. This meta-positioning advantage is consistent across structurally related aryloxy-benzaldehyde ALDH inhibitors and reflects altered binding geometry within the enzyme active site [3].
| Evidence Dimension | ALDH3A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 450 nM |
| Comparator Or Baseline | 4-((3,4-difluorophenoxy)methyl)benzaldehyde (para isomer): 2100 nM |
| Quantified Difference | 4.7-fold more potent (meta vs. para) |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli BL21 (DE3) using benzaldehyde as substrate; spectrophotometric detection |
Why This Matters
Researchers requiring ALDH3A1 inhibition with maximal potency should select the meta isomer (this compound) over the para isomer to achieve >4-fold lower concentration requirements, reducing compound consumption and enabling lower dosing in cell-based chemosensitization studies.
- [1] BindingDB. BDBM50448804 (CHEMBL3128205). Affinity Data: IC50 450 nM for human ALDH3A1. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994). Affinity Data: IC50 2.10E+3 nM for human ALDH3A1. View Source
- [3] KayoThera Inc. Substituted heterocycles as aldehyde dehydrogenase inhibitors. US Patent 12054475. August 6, 2024. View Source
